![molecular formula C8H5ClN4O2 B2884241 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole CAS No. 856452-73-8](/img/structure/B2884241.png)
1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole
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Overview
Description
2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. It has been widely used as an intermediate in the chemical syntheses of various pesticides, dyes, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, 1-(2-Chloro-4-nitrophenyl)-3-methylurea, has a linear formula of C8H8ClN3O3 .Chemical Reactions Analysis
A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway .Mechanism of Action
Target of Action
Related compounds such as 2-chloro-4-nitrophenol have been shown to interact with enzymes like amylase .
Mode of Action
It’s worth noting that 2-chloro-4-nitrophenol, a structurally similar compound, has been shown to be converted by a two-component fad-dependent monooxygenase, hnpab, into 1,2,4-benzenetriol (bt) via chloro-1,4-benzoquinone . This suggests that 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole might also undergo similar enzymatic transformations.
Biochemical Pathways
The degradation of 2-chloro-4-nitrophenol, a related compound, has been reported to occur via the 1,2,4-benzenetriol (bt) pathway in certain gram-negative bacteria . In this pathway, 2-chloro-4-nitrophenol is converted to BT via chloro-1,4-benzoquinone .
Result of Action
The degradation of 2-chloro-4-nitrophenol, a related compound, results in the formation of bt and other downstream products .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of 2-chloro-4-nitrophenol, a related compound, has been reported in certain Gram-negative bacteria, suggesting that microbial activity can influence the fate of such compounds in the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZCZHOPNAVSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole |
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